N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This complex organic compound belongs to a class of chemical substances often explored for potential applications in medicine and materials science. Its unique structure, which includes both nicotinamide and oxazepine moieties, suggests it may possess interesting pharmacological or biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis typically involves multi-step organic reactions starting from easily accessible precursors. Key steps may include cyclization, fluorination, and amidation reactions, with specific reagents and conditions tailored to ensure the correct assembly of the oxazepine and nicotinamide units.
Industrial Production Methods:
Industrial production would likely involve a scalable method with optimized yields and minimal waste. Techniques such as continuous flow chemistry might be employed to achieve this, reducing reaction times and improving overall efficiency.
化学反応の分析
Types of Reactions:
Oxidation: This compound might undergo oxidation reactions affecting the oxazepine ring.
Reduction: Potential reduction reactions could target the nitro group present in the nicotinamide moiety.
Substitution: Substitution reactions, especially electrophilic substitution, could occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Reagents like oxidizing agents (e.g., m-chloroperbenzoic acid) or reducing agents (e.g., sodium borohydride) are commonly used. Conditions might include reflux, inert atmosphere, and the use of catalysts.
Major Products:
The major products depend on the specific reactions performed, but could include derivatives with modified functional groups, potentially enhancing the compound's activity or stability.
科学的研究の応用
Chemistry:
As a ligand in coordination chemistry, forming complexes with metal ions.
Biology:
Investigated for its potential as an enzyme inhibitor or modulator, influencing metabolic pathways.
Medicine:
Explored for potential therapeutic effects in conditions like cancer or neurodegenerative diseases due to its unique structure.
Industry:
作用機序
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. This could influence various biochemical pathways, leading to the desired therapeutic or biological outcomes. For example, it might bind to an enzyme's active site, inhibiting its function and thereby affecting a metabolic pathway.
類似化合物との比較
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-nicotinamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-nicotinamide
N-(2-(7-fluoro-3-oxo-1,2-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-chloronicotinamide
These compounds share structural similarities but might differ in their specific substitutions, affecting their reactivity and applications.
Hope you found this deep dive into N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide engaging! Need to know more about any part?
特性
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-13-2-3-14-12(7-13)9-25(16(26)10-28-14)6-5-23-17(27)11-1-4-15(24-8-11)18(20,21)22/h1-4,7-8H,5-6,9-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQJHVPUJETAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。